molecular formula C20H22ClN5O2 B2883336 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-5-ethyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1219905-91-5

7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-5-ethyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2883336
CAS RN: 1219905-91-5
M. Wt: 399.88
InChI Key: OQMOFKIVLVIQSK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a piperazine ring and a pyrazolo[4,3-c]pyridin-3(5H)-one moiety. Piperazine is a cyclic organic compound that is often used in the synthesis of various pharmaceuticals . The pyrazolo[4,3-c]pyridin-3(5H)-one moiety is a type of heterocyclic compound, which are often found in many pharmaceuticals and biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific information or a known CAS Registry Number®, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Piperazine compounds, for example, are known to undergo reactions with acids and electrophiles .

Scientific Research Applications

Chemical Education

Lastly, due to its complex structure, this compound could be used in chemical education to teach advanced organic synthesis techniques, structural analysis, and the relationship between molecular structure and function.

This analysis is based on the structural features and known activities of similar compounds. For specific applications and detailed research studies, access to specialized databases like SciFinder would be necessary . The applications mentioned above are speculative and would require empirical validation through rigorous scientific research.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some piperazine derivatives are known to act as serotonin–norepinephrine–dopamine releasing agents .

properties

IUPAC Name

7-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-5-ethyl-2H-pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2/c1-3-24-11-15-18(22-23-19(15)27)16(12-24)20(28)26-8-6-25(7-9-26)17-10-14(21)5-4-13(17)2/h4-5,10-12H,3,6-9H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMOFKIVLVIQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NNC2=O)C(=C1)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-5-ethyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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